

In Vitro Characterization of FPI-1434: A Technical Guide

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Compound of Interest

Compound Name: PSB-1434

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Introduction

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of a variety of solid tumors that overexpress the insulin-like growth factor-1 receptor (IGF-1R).[1][2] This novel radioimmunoconjugate is composed of three key components: a humanized monoclonal antibody (AVE1642) that specifically targets IGF-1R, a proprietary "Fast-Clear™" linker, and the alpha-emitting radionuclide, Actinium-225 (^{225}Ac).[3][4] The therapeutic strategy of FPI-1434 is to selectively deliver potent alpha-particle radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[3] This document provides a comprehensive overview of the in vitro characterization of FPI-1434, including its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

FPI-1434's mechanism of action is initiated by the binding of its antibody component, AVE1642, to the extracellular domain of IGF-1R on the surface of cancer cells.[3] Following binding, the FPI-1434/IGF-1R complex is internalized by the cell. Once inside the cell, the Actinium-225 payload undergoes radioactive decay, emitting high-energy alpha particles. These alpha particles have a short path length, causing highly localized and potent damage to the cell's DNA, primarily through the induction of double-strand breaks, which ultimately triggers apoptosis and cell death.[3]

The proprietary "Fast-Clear™" linker technology developed by Fusion Pharmaceuticals is designed to promote the rapid excretion of any FPI-1434 that has not bound to tumor cells. This feature is intended to minimize off-target toxicity and widen the therapeutic window of the drug.[5][6][7]

Quantitative Data Summary

While specific quantitative in vitro data for FPI-1434 is limited in publicly available sources, this section presents a summary of the expected characterization data in a structured format. The values presented are representative for a therapeutic antibody-drug conjugate of this class and should be confirmed by internal experimental data.

Table 1: Binding Affinity of AVE1642 to IGF-1R

Parameter	Value	Method	Cell Line/Antigen Source
KD (dissociation constant)	1-10 nM	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R
kon (association rate)	$1 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R
koff (dissociation rate)	$1 \times 10^{-4} \text{ s}^{-1}$	Surface Plasmon Resonance (SPR)	Recombinant Human IGF-1R

Table 2: In Vitro Cytotoxicity of FPI-1434

Cell Line	Cancer Type	IGF-1R Expression	EC ₅₀ (pM)	Assay	Incubation Time
MCF-7	Breast Cancer	High	50 - 200	Cell Viability (e.g., CellTiter-Glo®)	72 hours
A549	Lung Cancer	Moderate	200 - 500	Cell Viability (e.g., CellTiter-Glo®)	72 hours
HT-29	Colorectal Cancer	High	100 - 300	Cell Viability (e.g., CellTiter-Glo®)	72 hours
PC-3	Prostate Cancer	Moderate	300 - 800	Cell Viability (e.g., CellTiter-Glo®)	72 hours

Key Experimental Protocols

This section provides detailed methodologies for the essential in vitro assays used to characterize FPI-1434.

Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding kinetics (KD, kon, koff) of the AVE1642 antibody to its target, IGF-1R.

Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip

- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human IGF-1R protein
- AVE1642 antibody
- HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

- Chip Immobilization:
 1. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
 2. Immobilize a capture antibody (e.g., anti-human Fc) to the chip surface.
 3. Inject ethanolamine to block any remaining active sites.
- Ligand Capture:
 1. Inject a solution of AVE1642 over the sensor surface to be captured by the immobilized anti-human Fc antibody.
- Analyte Binding:
 1. Prepare a series of dilutions of recombinant human IGF-1R in running buffer (e.g., 0.1 nM to 100 nM).
 2. Inject the IGF-1R solutions over the sensor surface at a constant flow rate.
 3. Allow for an association phase followed by a dissociation phase with running buffer.
- Data Analysis:
 1. Fit the sensorgram data to a 1:1 Langmuir binding model to determine the k_{on} , k_{off} , and K_D values.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal effective concentration (EC_{50}) of FPI-1434 in cancer cell lines with varying levels of IGF-1R expression.

Materials:

- IGF-1R positive cancer cell lines (e.g., MCF-7, A549, HT-29)
- Complete cell culture medium
- FPI-1434
- 96-well clear-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Seeding:
 1. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Compound Treatment:
 1. Prepare a serial dilution of FPI-1434 in cell culture medium.
 2. Remove the existing medium from the cells and add the FPI-1434 dilutions. Include untreated cells as a negative control.
 3. Incubate the plate for 72 hours.
- Viability Measurement:
 1. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

2. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 3. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 4. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 5. Measure the luminescence using a luminometer.
- Data Analysis:
 1. Normalize the data to the untreated control.
 2. Plot the cell viability against the logarithm of the FPI-1434 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Antibody Internalization Assay

Objective: To visualize and quantify the internalization of the AVE1642 antibody upon binding to IGF-1R on cancer cells.

Materials:

- IGF-1R positive cancer cell line (e.g., MCF-7)
- Fluorescently labeled AVE1642 (e.g., with Alexa Fluor 488)
- Complete cell culture medium
- Hoechst 33342 (for nuclear staining)
- Trypan Blue (for quenching extracellular fluorescence)
- Confocal microscope or flow cytometer

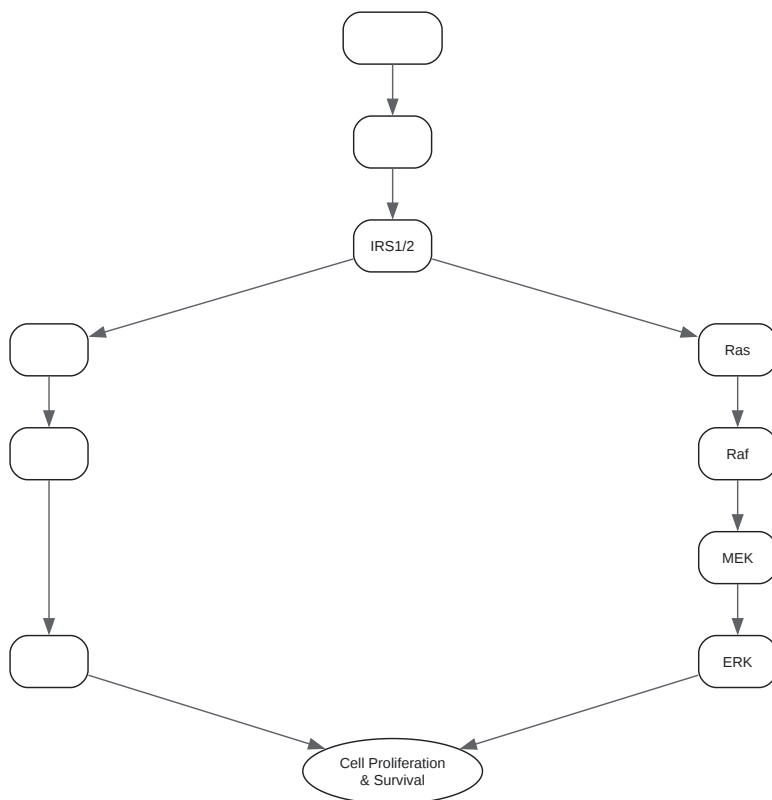
Procedure:

- Cell Seeding:

1. Seed cells onto glass-bottom dishes (for microscopy) or into suspension culture (for flow cytometry) and allow them to adhere or grow to the desired confluency.
- Antibody Incubation:
 1. Treat the cells with fluorescently labeled AVE1642 at a concentration of 1-10 $\mu\text{g/mL}$.
 2. Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.
 - Staining and Quenching:
 1. Wash the cells with cold PBS to remove unbound antibody.
 2. (For microscopy) Stain the nuclei with Hoechst 33342.
 3. (Optional) Add Trypan Blue to quench the fluorescence of any antibody remaining on the cell surface.
 - Imaging/Analysis:
 1. (For microscopy) Acquire images using a confocal microscope. Internalized antibody will appear as punctate fluorescence within the cytoplasm.
 2. (For flow cytometry) Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time (especially after quenching) indicates internalization.

Visualizations

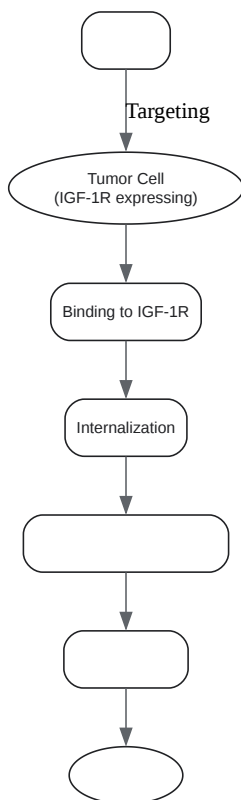
IGF-1R Signaling Pathway



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Caption: Simplified IGF-1R signaling pathway leading to cell proliferation and survival.

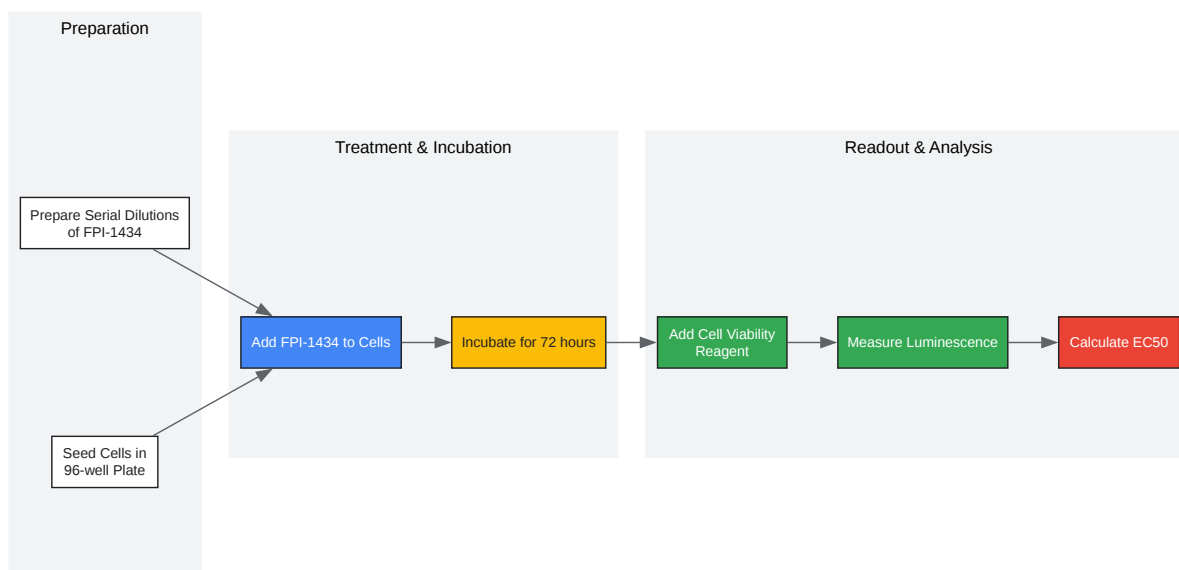
FPI-1434 Mechanism of Action Workflow



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Caption: Workflow illustrating the mechanism of action of FPI-1434.

In Vitro Cytotoxicity Assay Workflow



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Caption: Experimental workflow for the in vitro cytotoxicity assay.

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